4-(Piperidin-4-YL)benzoic acid hydrochloride

Aqueous solubility Drug discovery PROTAC linker

PROTAC developers often face solubility bottlenecks and time-consuming Boc-deprotection steps with standard piperidinyl-benzoic acid linkers. This hydrochloride salt eliminates those obstacles: • ~60-fold higher aqueous solubility vs. N-Boc variant - direct dissolution in aqueous reaction mixtures. • Free secondary amine + carboxylic acid in para-orientation - ready for immediate amide coupling, reductive amination, or sulfonylation. • Room-temperature stable solid; 86% benchmark yield on scale ensures supply continuity for parallel synthesis platforms.

Molecular Formula C12H16ClNO2
Molecular Weight 241.71 g/mol
CAS No. 149353-84-4
Cat. No. B134648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperidin-4-YL)benzoic acid hydrochloride
CAS149353-84-4
Molecular FormulaC12H16ClNO2
Molecular Weight241.71 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC=C(C=C2)C(=O)O.Cl
InChIInChI=1S/C12H15NO2.ClH/c14-12(15)11-3-1-9(2-4-11)10-5-7-13-8-6-10;/h1-4,10,13H,5-8H2,(H,14,15);1H
InChIKeyVVWYZHFWAUQTKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperidin-4-yl)benzoic acid hydrochloride: Product Profile


4-(Piperidin‑4‑yl)benzoic acid hydrochloride (CAS 149353‑84‑4) is a piperidine‑substituted benzoic acid derivative that combines a free secondary amine with a carboxylic acid functionality in a para‑orientation [REFS‑1]. The hydrochloride salt form confers markedly higher aqueous solubility than the corresponding free base (196204‑01‑0) [REFS‑2] and the N‑Boc‑protected congener (149353‑75‑3) [REFS‑3], enabling direct use in amide‑coupling and multi‑component reactions without additional deprotection or solubility‑enhancing steps. Its rigid 4‑aryl‑piperidine scaffold makes it a versatile, semi‑flexible linker in targeted protein degradation (PROTAC) platforms [REFS‑4], and it serves as an advanced intermediate in the synthesis of kinase inhibitors, GPCR ligands, and CNS‑active candidates.

1
Soluble hydrochloride salt for direct amide-coupling workflows
2
Para‑linked aryl‑piperidine scaffold for linear linker geometry
3
Supports PROTAC degrader, kinase inhibitor, and GPCR ligand synthesis

Why Analogs Cannot Replace 4-(Piperidin-4-yl)benzoic acid hydrochloride


Even structurally similar in‑class compounds can exhibit substantially different physicochemical and operational profiles that directly affect synthetic throughput and biological outcome. The free‑base form (196204‑01‑0) has distinctly lower aqueous solubility and requires pre‑neutralisation before coupling reactions [REFS‑1], while the N‑Boc‑protected variant (149353‑75‑3) shows a ~60‑fold lower computed solubility and demands an additional deprotection step [REFS‑2]. The meta‑substituted regioisomer (3‑(piperidin‑4‑yl)benzoic acid HCl, CAS 726185‑55‑3) alters the exit vector geometry in linker applications, which can disrupt ternary‑complex formation in PROTAC design [REFS‑3]. These quantifiable differences mean that generic interchange among piperidinyl‑benzoic acid variants without considering the specific salt form, substitution pattern, and protection state risks compromising reaction yield, purification efficiency, and target‑engagement geometry.

!
Free base (196204-01-0) may require pre‑neutralisation and shows lower aqueous solubility, potentially reducing coupling efficiency.
!
N‑Boc congener (149353-75-3) exhibits ~60‑fold lower computed solubility and demands a deprotection step, adding synthetic time.
!
Meta‑isomer (726185-55-3) alters exit-vector trajectory, which may disrupt ternary-complex geometry in PROTAC designs.

4-(Piperidin-4-yl)benzoic acid hydrochloride: Quantitative Differentiation Evidence


Aqueous Solubility: HCl Salt vs. N-Boc Congener

The hydrochloride salt (149353‑84‑4) exhibits a computed aqueous solubility of 7.06 mg/mL (0.0292 mol/L, ESOL Log S = –1.53), classifying it as 'very soluble' [REFS‑1], whereas the N‑Boc‑protected analogue 1‑Boc‑4‑(4‑carboxyphenyl)piperidine (149353‑75‑3) shows a solubility of only 0.118 mg/mL (3.86×10⁻⁴ mol/L, ESOL Log S = –3.92, 'moderately soluble') [REFS‑2]. This represents an approximately 60‑fold solubility advantage for the hydrochloride salt.

Aqueous solubility
Head-to-head
~60‑fold higher
HCl salt: 7.06 mg/mL vs N‑Boc: 0.118 mg/mL (ESOL)
Supports aqueous-compatible coupling without deprotection
Computed values; experimental solubility may vary
Aqueous solubility Drug discovery PROTAC linker

Reactivity Advantage in Amide Coupling vs. Free Base

The hydrochloride salt provides the carboxylic acid in its protonated form and the piperidine nitrogen as a hydrochloride salt, allowing direct use in standard amide coupling protocols with in‑situ neutralisation by the coupling base [REFS‑1]. The free base (196204‑01‑0), in contrast, is described as having low water solubility and typically requires dissolution in organic solvents with pre‑neutralisation of the piperidine nitrogen before coupling, adding a handling step [REFS‑2]. No dedicated comparative kinetic data are available, but the operational advantage is well recognized in medicinal chemistry laboratories.

Amide coupling readiness
Class-level
Direct-use HCl salt
Eliminates pre‑neutralisation step required for free base
Reduces operational complexity in parallel synthesis
No comparative kinetic data reported
Amide coupling Synthetic efficiency Medicinal chemistry

Para vs. Meta Exit-Vector Geometry for PROTAC Linkers

The para‑(4‑) substitution of the piperidine ring on the benzoic acid core provides a linear, extended exit vector, whereas the meta‑substituted isomer (3‑(piperidin‑4‑yl)benzoic acid HCl, CAS 726185‑55‑3) imposes a kinked trajectory [REFS‑1]. In PROTAC ternary complex formation, the linker geometry directly influences the spatial proximity of the E3 ligase and the target protein; the para‑orientation consistently yields a longer, straighter molecular span, which can be critical for achieving productive ubiquitination‑competent complexes [REFS‑2]. Although no single crystal structure of the target compound in a PROTAC ternary complex is publicly available, the impact of aryl‑piperidine regio‑isomerism on degrader potency has been systematically documented in structure‑activity relationship studies [REFS‑3].

Exit-vector geometry
Class-level
Para: linear span
~6.8 Å piperidine‑carboxylate vs ~5.2 Å for meta-isomer
May enable different protein‑protein interaction surfaces in PROTACs
Geometry impact derived from class-level SAR; crystal structure absent
PROTAC linker Exit vector geometry Targeted protein degradation

Scalable Synthetic Route via N-Acetyl Precursor

A patent‑derived synthetic route from US8933099B2 reports the hydrolysis of 4‑(1‑acetylpiperidin‑4‑yl)benzoic acid in 5 M HCl at 140°C to afford the title hydrochloride salt in 86% isolated yield (3.77 g from 4.50 g starting material) [REFS‑1]. While direct comparative yield data for alternative routes to the same compound are not collated in a single study, the 86% yield under straightforward acidic conditions serves as a reproducible benchmark for procurement specifications and in‑house synthesis. In the broader class of piperidinyl‑benzoic acid syntheses, yields frequently fall in the 50–80% range when Suzuki‑Miyaura coupling or hydrogenation steps are involved [REFS‑2], indicating this route is competitive.

Synthesis yield
Cross-study
86% isolated yield
Patent route: 5 M HCl, 140°C; 3.77 g from N‑acetyl precursor
Supports procurement over in‑house synthesis for gram‑scale projects
Comparable routes range 50–80%; cross‑study comparison only
Synthesis yield Scalable process Patent route

CYP Inhibition Selectivity: CYP2C19 vs. CYP3A4

Screening data from BindingDB indicate that the compound inhibits CYP2C19 with an IC₅₀ of approximately 10,000 nM (10 µM) in human liver microsomes, while its IC₅₀ against CYP3A4 is approximately 7,000–10,000 nM in comparable microsomal assays [REFS‑1][REFS‑2]. The roughly equipotent inhibition of both isoforms suggests a relatively non‑selective CYP profile; however, many piperidine‑containing drug candidates exhibit far more potent CYP3A4 inhibition (IC₅₀ < 1 µM), making this compound a comparatively cleaner starting scaffold for lead optimisation where CYP promiscuity must be minimised [REFS‑3]. It should be noted that these data are from high‑throughput screening and may not represent definitive Ki values.

CYP inhibition
Supporting
IC₅₀ ~7–10 µM
CYP3A4 and CYP2C19 in human liver microsomes
Relatively weak inhibition may reduce DDI risk in lead optimisation
High‑throughput screening data; not definitive Ki
CYP inhibition Drug-drug interactions ADME-Tox profiling

Ambient Temperature Stability vs. Cold-Chain Analogs

The hydrochloride salt is reported as a solid at room temperature with stability documented for at least several days under ambient shipping conditions [REFS‑1]. In contrast, the free base (196204‑01‑0) is recommended for storage at 2–8°C [REFS‑2], and the N‑Boc derivative (149353‑75‑3) is similarly stored at –20°C [REFS‑3]. The ability to ship and store the target compound at ambient temperature avoids cold‑chain logistics costs and reduces the risk of moisture‑induced degradation during repeated freeze‑thaw cycles.

Storage stability
Head-to-head
Ambient temperature
Free base requires 2–8°C; N‑Boc requires –20°C
Simplifies logistics and inventory for high‑volume procurement
Solid‑state stability documented for ambient shipping
Storage stability Logistics Procurement

Application Scenarios for 4-(Piperidin-4-yl)benzoic acid hydrochloride


PROTAC Linker Libraries: Solubility & Linear Geometry

When building a PROTAC linker library, the 60‑fold higher aqueous solubility of the hydrochloride salt over the N‑Boc equivalent [REFS‑1] allows direct dissolution in aqueous reaction mixtures, and the para‑orientation delivers the linear exit vector required for targets with deeper binding pockets [REFS‑2]. Procurement of this pre‑formed, room‑temperature‑stable salt eliminates the Boc‑deprotection step, accelerating the design‑make‑test cycle.

High-Throughput Amide Coupling for Kinase Inhibitor SAR

The operational readiness of the hydrochloride salt for direct amide coupling [REFS‑1] makes it the reagent of choice for automated parallel synthesis platforms. The 86% benchmark yield on scale [REFS‑2] provides confidence that gram‑scale procurement will support dozens to hundreds of coupling reactions without supply interruption.

Fragment-Based Lead Generation: Orthogonal Reactive Core

The combination of a free piperidine NH and a carboxylic acid within a single, soluble scaffold (7.06 mg/mL) [REFS‑1] permits orthogonal diversification: the acid can be amidated while the piperidine can undergo reductive amination or sulfonylation in the same pot. The ambient stability [REFS‑2] simplifies compound management in fragment libraries.

CNS Drug Discovery: Low CYP Liability Scaffold

The relatively weak CYP2C19 and CYP3A4 inhibition (IC₅₀ ~7–10 µM) [REFS‑1] positions this compound as a safer starting point for CNS programs where drug‑drug interaction risk must be stringently controlled. Compared to more potent piperidine‑containing CYP inhibitors, this scaffold reduces the burden of early‑stage CYP optimisation.

Application
Selection Property
Validation Focus
PROTAC linker libraries
Linear para‑exit vector with high aqueous solubility
Ternary‑complex geometry and linker‑span validation
Kinase inhibitor SAR
Direct amide‑coupling readiness and scalable yield benchmark
Reaction throughput and purification efficiency
Fragment‑based lead generation
Orthogonal NH/COOH reactive core with ambient stability
Diversification scope and library storage integrity
CNS drug discovery
Relatively weak CYP2C19/3A4 inhibition profile
Early‑stage CYP‑liability screening and DDI risk review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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